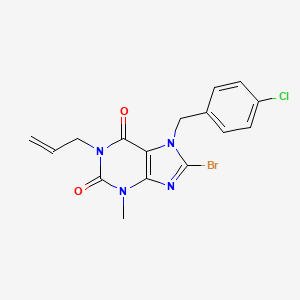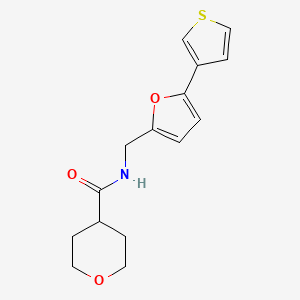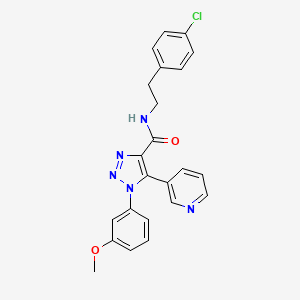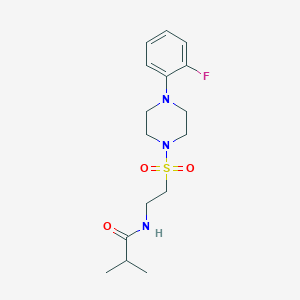
1-allyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It is commonly referred to as ABCCB, and it has been the subject of a significant amount of scientific research due to its potential applications in the field of medicine.
作用机制
The mechanism of action of ABCCB is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell growth and induction of apoptosis. ABCCB has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
ABCCB has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in DNA synthesis and repair, including DNA polymerase, topoisomerase, and ribonucleotide reductase. ABCCB has also been shown to inhibit the activity of the NF-κB signaling pathway, leading to the inhibition of inflammation and cancer growth.
实验室实验的优点和局限性
ABCCB has several advantages for lab experiments. It is a relatively stable compound, making it easy to handle and store. It has also been shown to have low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of ABCCB is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of ABCCB. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of the potential use of ABCCB in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of ABCCB and its potential applications in medicine.
合成方法
The synthesis of ABCCB involves the reaction of 8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione with allyl bromide in the presence of potassium carbonate. The reaction is carried out in acetonitrile at a temperature of 80°C for 24 hours. The product is then purified by column chromatography to obtain the final product, ABCCB.
科学研究应用
ABCCB has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. ABCCB has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been shown to have antiviral activity against HIV-1 and herpes simplex virus type 1.
属性
IUPAC Name |
8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-1-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN4O2/c1-3-8-21-14(23)12-13(20(2)16(21)24)19-15(17)22(12)9-10-4-6-11(18)7-5-10/h3-7H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEOQIKRUUAQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N(C(=N2)Br)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2879623.png)

![1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2879628.png)

![[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2879632.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2879634.png)


![Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2879638.png)
![3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2879640.png)
![1-[5-Butanoyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2879641.png)

![2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2879644.png)
![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879646.png)